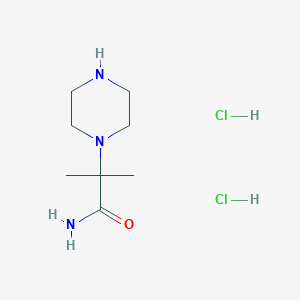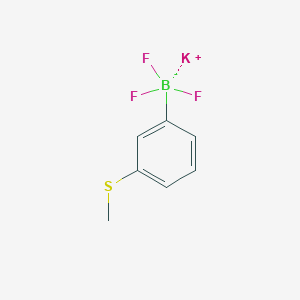
Potassium (3-methylthiophenyl)trifluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium (3-methylthiophenyl)trifluoroborate is a type of organoboron reagent that is used in Suzuki-Miyaura cross-coupling reactions . It is a convenient source of the 3-methylthiophenyl group, enabling the introduction of this functional group into various organic molecules.
Synthesis Analysis
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters. They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Molecular Structure Analysis
The molecular formula of Potassium (3-methylthiophenyl)trifluoroborate is C7H7BF3KS . The InChI string isInChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6 (5-7)8 (9,10)11;/h2-5H,1H3;/q-1;+1 . Chemical Reactions Analysis
Potassium (3-methylthiophenyl)trifluoroborate is used in Suzuki-Miyaura cross-coupling reactions . The organoboron reagents employed in this reaction can be prepared readily using a variety of routes and have a high compatibility with a broad range of functional groups .Physical And Chemical Properties Analysis
The molecular weight of Potassium (3-methylthiophenyl)trifluoroborate is 230.10 g/mol . It has a topological polar surface area of 25.3 Ų .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Potassium (3-methylthiophenyl)trifluoroborate is used as a reactant in organic synthesis. For example, it can be used to prepare Methyl 3-amino-6-(thien-3-yl)thieno[3,2-b]pyridine-2-carboxylate by reacting with 6-bromothieno[3,2-b]pyridine . It is also involved in the synthesis of thiophene derivatives via Suzuki-Miyaura cross-coupling reactions with aryl halides using palladium complexes as catalysts .
Cross-Coupling Reactions
As a special class of organoboron reagents, Potassium trifluoroborates, including this compound, offer advantages over corresponding boronic acids and esters. They are moisture- and air-stable and are remarkably compliant with strong oxidative conditions, making them suitable for various cross-coupling reactions .
Advancements in Organotrifluoroborate Chemistry
Organotrifluoroborates have emerged as choice reagents for diverse transformations, providing reactivity patterns that complement those of other available organoboron reagents. This compound is part of this advancement, contributing to the development of new synthetic methods .
Synthesis of Potassium Trifluoroborates
This compound is also involved in the broader synthesis of potassium trifluoroborates, which are synthesized through hydroboration or C-B coupling reactions. These reactions are pivotal in organic chemistry for creating complex molecules .
Safety And Hazards
Zukünftige Richtungen
Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters in that they are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . This makes them a valuable tool in medicinal chemistry research for exploring the structure-activity relationship (SAR) of potential drugs.
Eigenschaften
IUPAC Name |
potassium;trifluoro-(3-methylsulfanylphenyl)boranuide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3S.K/c1-12-7-4-2-3-6(5-7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYUGCBOZKRZMHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC=C1)SC)(F)(F)F.[K+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00635795 |
Source


|
| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-methylthiophenyl)trifluoroborate | |
CAS RN |
850623-48-2 |
Source


|
| Record name | Potassium trifluoro[3-(methylsulfanyl)phenyl]borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00635795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)
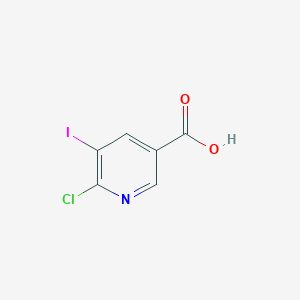
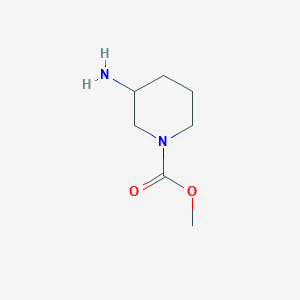
![4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B1358420.png)
![{4-[5-(Trifluoromethyl)pyridin-2-yl]phenyl}methanol](/img/structure/B1358422.png)

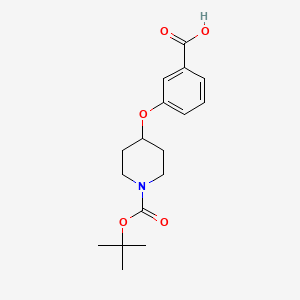
![tert-Butyl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B1358428.png)
![6-bromo-2,7-dimethyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1358433.png)
![6-chloro-N-[(4-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1358439.png)
![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)
